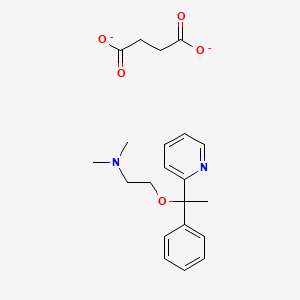![molecular formula C26H28O16 B11935470 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8-[(3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one](/img/structure/B11935470.png)
5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8-[(3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Schaftoside is a flavonoid compound, specifically a flavone-C-glycoside, known for its diverse biological activities. It is commonly found in various plants, including rice and traditional Chinese medicinal herbs. Schaftoside has gained attention for its potential therapeutic applications, particularly in the treatment of diseases such as COVID-19 and cerebral ischemia-reperfusion injury .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Schaftoside can be synthesized through a series of glycosylation reactions. The biosynthesis of schaftoside involves the sequential action of two C-glucosyltransferases (CGTs). The first enzyme, CGTa, catalyzes the C-glucosylation of the 2-hydroxyflavanone aglycone, while the second enzyme, CGTb, catalyzes the C-arabinosylation of the mono-C-glucoside .
Industrial Production Methods
Industrial production of schaftoside typically involves extraction from natural sources such as rice and other plants. The extraction process may include steps like solvent extraction, column chromatography, and crystallization to isolate and purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Schaftoside undergoes various chemical reactions, including glycosylation, oxidation, and interaction with proteins. The glycosylation pathway involves the addition of sugar moieties to the flavonoid backbone, while oxidation reactions can modify the hydroxyl groups on the flavonoid structure .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of schaftoside include glycosyltransferases, oxidizing agents, and solvents like dimethyl sulfoxide (DMSO) and methanol. Reaction conditions often involve controlled temperatures and pH levels to ensure the stability and activity of the enzymes and reagents .
Major Products Formed
The major products formed from the reactions involving schaftoside include various glycosylated derivatives and oxidized forms of the compound. These products can exhibit different biological activities and properties depending on the specific modifications .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Schaftoside exerts its effects through various molecular targets and pathways. In the context of COVID-19, it inhibits the 3CL pro and PL pro proteases of the SARS-CoV-2 virus, thereby preventing viral replication. Additionally, it enhances the immune response of host cells . In cerebral ischemia-reperfusion injury, schaftoside activates the AMPK/mTOR pathway, promoting autophagy and reducing apoptosis and inflammation . It also interacts with the NlCDK1 protein in rice, contributing to plant defense against pests .
Vergleich Mit ähnlichen Verbindungen
Schaftoside is structurally similar to other flavonoid glycosides such as isoschaftoside, violanthin, and isoviolanthin. These compounds share similar glycosylation patterns but differ in the specific sugar moieties attached to the flavonoid backbone . Schaftoside is unique in its dual glycosylation pattern, with both glucose and arabinose moieties, which contributes to its distinct biological activities and potential therapeutic applications .
Similar Compounds
Isoschaftoside: A flavonoid glycoside with similar biological activities but different glycosylation patterns.
Violanthin: Another flavonoid glycoside with antioxidant and anti-inflammatory properties.
Isoviolanthin: A closely related compound with similar molecular structure and biological activities
Schaftoside’s unique glycosylation pattern and diverse biological activities make it a compound of significant interest in scientific research and pharmaceutical development.
Eigenschaften
Molekularformel |
C26H28O16 |
|---|---|
Molekulargewicht |
596.5 g/mol |
IUPAC-Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8-[(3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C26H28O16/c27-6-13-16(32)18(34)20(36)26(40-13)41-23-17(33)14-10(29)5-12(8-1-3-9(28)4-2-8)39-22(14)24(21(23)37)42-25-19(35)15(31)11(30)7-38-25/h1-5,11,13,15-16,18-20,25-28,30-37H,6-7H2/t11-,13-,15-,16-,18+,19+,20-,25?,26?/m1/s1 |
InChI-Schlüssel |
NIABBGMPPWXWOJ-JQSBCWDXSA-N |
Isomerische SMILES |
C1[C@H]([C@H]([C@@H](C(O1)OC2=C3C(=C(C(=C2O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)OC2=C3C(=C(C(=C2O)OC4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,3S)-5-[2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11935391.png)



![N-[(2R)-3-cyclohexyl-1-[[(2R,3R)-3-methyl-1-oxo-1-spiro[indene-1,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B11935425.png)
![(2R)-6-chloro-2-[(sulfamoylamino)methyl]-2,3-dihydro-1,4-benzodioxine](/img/structure/B11935433.png)
![4-[2-[5-(diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid;2,2,2-trifluoroacetic acid](/img/structure/B11935438.png)



![[3-[4-[(3-Isothiocyanatophenyl)carbamothioylamino]butylcarbamothioylamino]phenyl] thiocyanate](/img/structure/B11935461.png)
![N-[[1-[5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carbonyl]piperidin-2-yl]methyl]-1-benzofuran-4-carboxamide](/img/structure/B11935467.png)
![2-[[(3R)-3-(aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol;hydrochloride](/img/structure/B11935478.png)
